2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as THN-202, is a novel small molecule drug that has gained attention in the scientific community for its potential applications in cancer treatment. THN-202 is a derivative of the compound 5,6,7,8-tetrahydronaphthalene-2-sulfonamide and has been shown to have promising anti-cancer properties in preclinical studies.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has shown that derivatives of tetrahydronaphthalene, such as those incorporating sulfonamido groups, can undergo various chemical transformations. For instance, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes have been subjected to rhodium-catalyzed and substrate-controlled selective C-C bond activation, leading to the production of benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes (Kai Chen et al., 2016). Similarly, α-Sulfonamidation of β-ketoesters with sulfonyl azide using a Ru(II) complex catalysis has been developed, producing derivatives like 1-oxo-2-(sulfonamido)-2,3-dihydro-1H-indene-2-carboxylate and 1-oxo-2-(sulfonamido)-1,2,3,4-tetrahydronaphthalene-2-carboxylate in good yields (M. V. K. Rao et al., 2019).
Biological Activities and Applications
The structural motifs related to tetrahydronaphthalene have been investigated for their biological activities. For example, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have demonstrated potent cytotoxic activity against several human cancer cell lines, highlighting their potential as anticancer agents (P. Ravichandiran et al., 2019). Additionally, new hydronaphthalene-sulfonamide derivatives have shown promising antimicrobial activities, further indicating the versatility of these compounds in pharmaceutical applications (Hanaa S. Mohamed et al., 2021).
Advanced Material and Chemical Properties
The unique chemical structure of tetrahydronaphthalene derivatives has also been leveraged in the synthesis of optically active compounds and the exploration of their herbicidal activities. For example, the synthesis of each enantiomer of certain benzenesulfonamide derivatives has clarified the stereochemical structure-activity relationship, indicating that the (S)-isomers were the active forms in herbicidal tests (A. Hosokawa et al., 2001).
properties
IUPAC Name |
2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c22-21(24)19-9-3-4-10-20(19)27-14-6-5-13-23-28(25,26)18-12-11-16-7-1-2-8-17(16)15-18/h3-4,9-12,15,23H,1-2,7-8,13-14H2,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWSVVRSREMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.